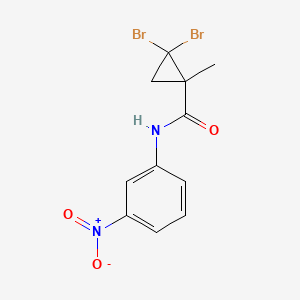
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound widely used in scientific research. This compound belongs to the family of cyclopropanecarboxamide derivatives, which have shown promising results in various biological applications.
作用機序
The mechanism of action of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester involves the reaction of the DBCO group with an azide group on the target biomolecule. This reaction is known as the copper-free click reaction, which is a bioorthogonal reaction that occurs rapidly and selectively. The resulting product is a stable triazole linkage, which does not interfere with the biological activity of the target biomolecule.
Biochemical and physiological effects:
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester has been shown to have minimal toxicity and low immunogenicity in vitro and in vivo. This compound has also been shown to have good stability in biological fluids, which makes it suitable for in vivo applications. However, the long-term effects of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester on biological systems are still unknown and require further investigation.
実験室実験の利点と制限
The advantages of using 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in lab experiments include its bioorthogonal reactivity, which allows for selective labeling and imaging of biomolecules, and its stability in biological fluids. The limitations of using 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester include its high cost and the need for specialized equipment and expertise to perform the copper-free click reaction.
将来の方向性
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in scientific research. One direction is the development of new bioorthogonal reagents with improved properties, such as increased reactivity and lower toxicity. Another direction is the application of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in drug delivery, particularly in the development of targeted therapies for cancer and other diseases. Finally, the use of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), could provide new insights into biological processes and disease mechanisms.
合成法
The synthesis of 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester involves the reaction of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with N-hydroxysuccinimide (NHS) and N-(3-aminopropyl) methacrylamide-based polyethylene glycol (PEG4-amine). The reaction is carried out in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt). The resulting product is a white solid, which is purified by column chromatography.
科学的研究の応用
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester is widely used in scientific research due to its unique properties. This compound is a bioorthogonal reagent, which means it can selectively react with a specific biomolecule without interfering with other biological processes. This property makes it an ideal tool for labeling and imaging biomolecules, such as proteins, nucleic acids, and lipids. 2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropanecarboxamideS ester can also be used for drug delivery, as it can be conjugated with a drug molecule and targeted to a specific site in the body.
特性
IUPAC Name |
2,2-dibromo-1-methyl-N-(3-nitrophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2N2O3/c1-10(6-11(10,12)13)9(16)14-7-3-2-4-8(5-7)15(17)18/h2-5H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOVOFXMMIZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

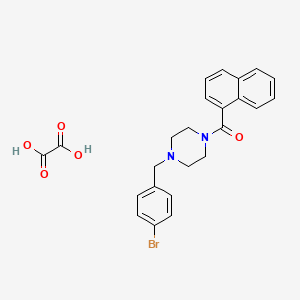


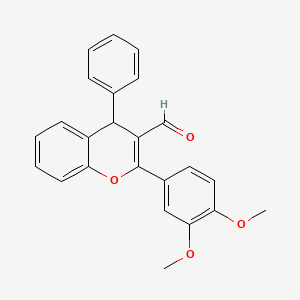
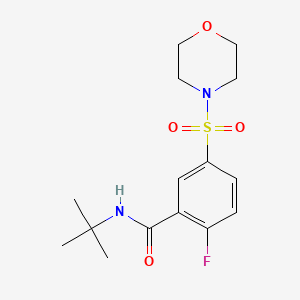
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
![(2,4-dinitrophenyl){4-methyl-3-[(3-nitrobenzylidene)amino]phenyl}amine](/img/structure/B5172913.png)
![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)
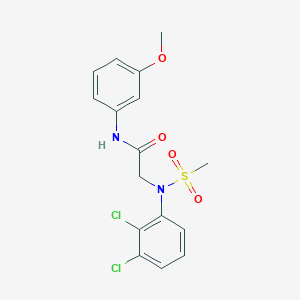
![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![(4-chlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5172940.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)